molecular formula C9H9ClF3N B13076144 3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13076144
M. Wt: 223.62 g/mol
InChI Key: HGVGSPLHXRNSRN-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9ClF3N It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 3-position, a methyl group at the 4-position, and an N-(2,2,2-trifluoroethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-chloro-4-methylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst, such as iron porphyrin, and under specific conditions to ensure high yield and purity . The process involves a cascade diazotization/N-trifluoroethylation reaction, which is conducted in an aqueous solution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Nucleophilic Addition: The trifluoroethyl group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom, while oxidation reactions may produce various oxidized forms of the compound.

Scientific Research Applications

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-methylaniline
  • 4-chloro-3-(trifluoromethyl)aniline
  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Uniqueness

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both chlorine and trifluoroethyl groups, which impart distinct chemical and physical properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

3-chloro-4-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-6-2-3-7(4-8(6)10)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

HGVGSPLHXRNSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(F)(F)F)Cl

Origin of Product

United States

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